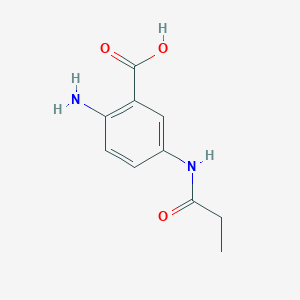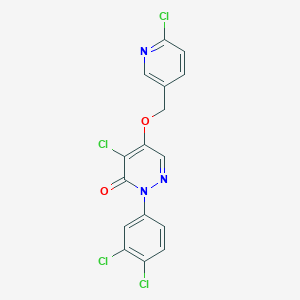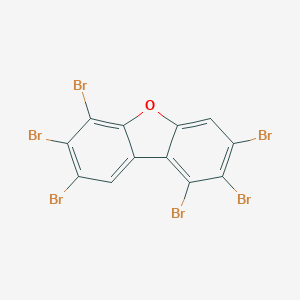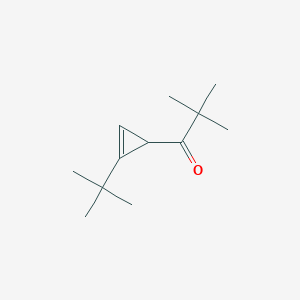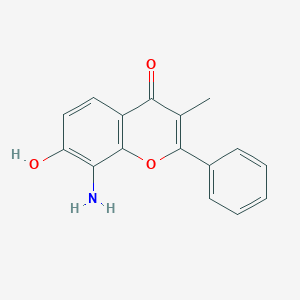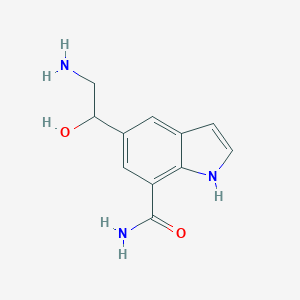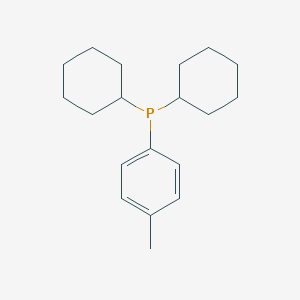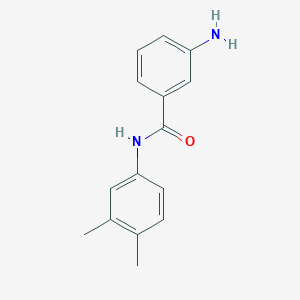![molecular formula C9H6N2O B008825 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile CAS No. 104501-05-5](/img/structure/B8825.png)
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile
Vue d'ensemble
Description
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, also known as FPC, is a heterocyclic compound with potential applications in scientific research. It is a pyrrole derivative that has a formyl group and a propynyl group attached to the pyrrole ring. FPC has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile involves its ability to undergo a photochemical reaction upon exposure to light. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile absorbs light in the blue-green region of the spectrum and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen that can cause oxidative damage to cells. Singlet oxygen can react with various cellular components, such as lipids, proteins, and DNA, leading to cell death.
Effets Biochimiques Et Physiologiques
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have biochemical and physiological effects in cells and tissues. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been shown to induce cell death in cancer cells upon exposure to light, making it a potential photosensitizer for PDT. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have low cytotoxicity and is well-tolerated by cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its selectivity for detecting ROS, its ability to induce cell death in cancer cells upon exposure to light, and its low cytotoxicity. The limitations of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its sensitivity to light, which can cause photochemical reactions and affect the results of experiments, and its potential for non-specific binding to cellular components, which can affect its selectivity for detecting ROS.
Orientations Futures
For the use of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in scientific research include the development of new methods for synthesizing 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, the optimization of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile for use as a photosensitizer for PDT, and the development of new applications for 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in imaging and sensing. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can also be used in combination with other compounds to enhance its selectivity and efficacy. Further studies are needed to fully understand the mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile and its potential applications in scientific research.
Applications De Recherche Scientifique
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has potential applications in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). ROS are highly reactive molecules that play a crucial role in various biological processes but can also cause oxidative damage to cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been used as a photosensitizer for PDT, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.
Propriétés
Numéro CAS |
104501-05-5 |
|---|---|
Nom du produit |
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile |
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-3-11-6-8(7-12)4-9(11)5-10/h1,4,6-7H,3H2 |
Clé InChI |
ARCZLTKZMALRKZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=C(C=C1C#N)C=O |
SMILES canonique |
C#CCN1C=C(C=C1C#N)C=O |
Synonymes |
1H-Pyrrole-2-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

